molecular formula C16H19N3OS2 B250113 N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide

Katalognummer: B250113
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: ZVPFFPMOHWWRGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic benefits. This compound has shown promise in various scientific research applications, including its use as a potential treatment for a range of medical conditions.

Wirkmechanismus

The mechanism of action of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide is not fully understood. However, studies have shown that this compound targets specific pathways in the body, including the NF-κB pathway, which is involved in inflammation and cancer. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-cancer properties. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide in lab experiments include its potential therapeutic benefits and its ability to target specific pathways in the body. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for research on N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide. One direction is to further investigate its potential therapeutic benefits for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the mechanism of action of this compound to better understand how it targets specific pathways in the body. Additionally, future research could focus on developing new drugs based on the structure of this compound that have improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. This compound has potential therapeutic benefits for the treatment of cancer, inflammation, and neurodegenerative diseases. Although the synthesis of this compound is complex and requires specialized equipment and expertise, its ability to target specific pathways in the body makes it a potential candidate for the development of new drugs. Future research could further investigate its potential therapeutic benefits and develop new drugs based on its structure.

Synthesemethoden

The synthesis of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide involves several steps. The first step involves the reaction of 2-aminothiophenol with 3-bromo-1-cyclopentanecarboxylic acid to form an intermediate. This intermediate is then reacted with potassium thioacetate to form the desired compound. The synthesis of this compound is complex and requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic benefits. This compound has shown promise in various scientific research applications, including its use as a potential treatment for cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

Eigenschaften

Molekularformel

C16H19N3OS2

Molekulargewicht

333.5 g/mol

IUPAC-Name

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide

InChI

InChI=1S/C16H19N3OS2/c17-9-12-11-7-3-4-8-13(11)22-15(12)19-16(21)18-14(20)10-5-1-2-6-10/h10H,1-8H2,(H2,18,19,20,21)

InChI-Schlüssel

ZVPFFPMOHWWRGJ-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N

Kanonische SMILES

C1CCC(C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.